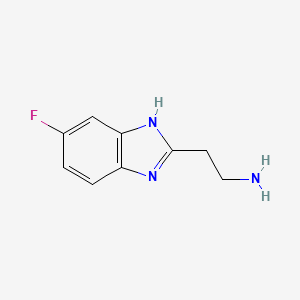

2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRBTOABNFRJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587985 | |

| Record name | 2-(6-Fluoro-1H-benzimidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887405-22-3 | |

| Record name | 2-(6-Fluoro-1H-benzimidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine: Synthesis, Characterization, and Applications

Abstract

This comprehensive technical guide provides an in-depth exploration of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry. The benzimidazole scaffold, particularly when fluorinated, is a privileged structure in drug discovery, known for its ability to engage with a variety of biological targets.[1][2][3] This document details a robust and reproducible synthesis protocol via the Phillips-Ladenburg condensation, offers a thorough analysis of its physicochemical characterization, and discusses its broader significance and handling. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven methodologies to serve as an essential resource for the scientific community.

Introduction: The Significance of a Privileged Scaffold

The benzimidazole nucleus is a cornerstone in modern medicinal chemistry, lauded for its structural similarity to endogenous purine nucleosides, which allows it to interact with numerous biological systems.[2] The strategic incorporation of a fluorine atom onto this scaffold profoundly influences its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often enhancing its therapeutic potential.[3][4] this compound serves as a critical building block for developing novel therapeutics targeting a range of diseases, including cancer and infectious agents.[1]

Chemical Identity and Properties

A clear understanding of the fundamental properties of a compound is the first step in any rigorous scientific investigation. The key identifiers and properties of the title compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 887405-22-3 | Santa Cruz Biotechnology[6] |

| Molecular Formula | C₉H₁₀FN₃ | PubChem[5] |

| Molecular Weight | 179.20 g/mol | Santa Cruz Biotechnology[6] |

| Appearance | Expected to be an off-white to pale yellow solid | General Knowledge |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | General Knowledge |

Synthetic Strategy: The Phillips-Ladenburg Condensation

The synthesis of 2-substituted benzimidazoles is most reliably achieved through the Phillips-Ladenburg condensation reaction.[7][8][9] This classic method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.

Retrosynthetic Analysis

The retrosynthetic approach for the target molecule identifies 4-fluoro-1,2-phenylenediamine and 3-aminopropanoic acid (β-alanine) as the logical starting materials. The key disconnection is across the two C-N bonds of the imidazole ring, leading back to the diamine and the carboxylic acid precursors.

Sources

- 1. Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H10FN3 | CID 16767401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine

Introduction

2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine is a small molecule belonging to the benzimidazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry and drug development, as it is a key component in a variety of pharmacologically active agents. A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic candidate. This guide provides a comprehensive analysis of the core physicochemical parameters of this compound, offering both established data and detailed, field-proven methodologies for their experimental determination.

Core Physicochemical Data

A foundational understanding of a compound begins with its fundamental identifiers and structural properties. The following table summarizes the key known properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 887405-22-3 | [1] |

| Molecular Formula | C₉H₁₀FN₃ | [1] |

| Molecular Weight | 179.19 g/mol | [1][2] |

| Chemical Structure | N // \ H-N---C--CH₂-CH₂-NH₂ \ // | C F / \ C---C / \ CH----CH |

| Predicted Density | 1.319 g/cm³ | [1] |

| Predicted Boiling Point | 403.8°C at 760 mmHg | [1] |

| Predicted Refractive Index | 1.652 | [1] |

| Predicted Flash Point | 198°C | [1] |

Note: Predicted values are estimations from computational models and should be confirmed via experimental analysis.

Ionization Constant (pKa): A Critical Determinant of In Vivo Behavior

The ionization constant (pKa) is arguably one of the most critical physicochemical parameters for a drug candidate. It governs the extent of ionization at a given pH, which in turn dictates solubility, permeability across biological membranes, and interaction with molecular targets. For this compound, two key pKa values are of interest: the pKa of the benzimidazole ring system and the pKa of the primary amine on the ethyl side chain.

The benzimidazole core is amphoteric, meaning it can act as both a weak acid and a weak base. However, the protonated form of benzimidazoles typically has a pKa in the range of 5.4-5.5.[3] The ethylamine side chain introduces a primary amine, which is basic and will have a distinct pKa value. The experimental determination of these pKa values is challenging due to the low aqueous solubility of many benzimidazole derivatives.[4][5]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely accepted method for pKa determination.[5] This protocol is designed to overcome potential solubility challenges.

Causality Behind Experimental Choices:

-

Co-solvent System: Due to the anticipated low water solubility of the free base, a co-solvent system (e.g., methanol-water or DMSO-water) is often necessary to ensure the compound remains in solution throughout the titration. The choice of co-solvent and its concentration should be carefully selected to minimize its effect on the apparent pKa.

-

Standardized Titrants: High-purity, standardized solutions of hydrochloric acid and potassium hydroxide are used to accurately quantify the amount of titrant added and ensure the reliability of the resulting titration curve.

-

Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen or argon) prevents the dissolution of atmospheric carbon dioxide, which can form carbonic acid and interfere with the accurate determination of endpoints, particularly for basic pKa values.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., methanol). Dilute with deionized, CO₂-free water to a final volume of 50 mL.

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Acidic Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Begin stirring and purge the headspace with nitrogen gas. Titrate the solution with a standardized 0.1 M HCl solution, recording the pH after each incremental addition of the titrant.

-

Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized 0.1 M KOH solution, again recording the pH at each step.

-

Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The pKa values correspond to the pH at the half-equivalence points on the titration curves. Sophisticated software can be used to calculate the derivative of the titration curve to more accurately determine the equivalence points.

Lipophilicity (LogP and LogD): Balancing Permeability and Solubility

Lipophilicity, the "oil-loving" nature of a molecule, is a key factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[6] It is typically expressed as the partition coefficient (P) or its logarithm (logP), which is the ratio of the concentration of a compound in a non-polar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7]

For ionizable compounds like this compound, the distribution coefficient (LogD) is a more physiologically relevant parameter.[8] LogD takes into account the pH of the aqueous phase and reflects the lipophilicity of both the ionized and non-ionized forms of the molecule at that specific pH.[8][9] A LogP value between 1 and 5 is often considered ideal for oral drug candidates.[8]

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the traditional and most reliable technique for the experimental determination of LogP and LogD.[8]

Causality Behind Experimental Choices:

-

n-Octanol: n-Octanol is widely used as the organic phase because its properties are believed to mimic the lipid bilayers of cell membranes.

-

Buffered Aqueous Phase: For LogD determination, a buffered aqueous phase at a physiologically relevant pH (e.g., pH 7.4 for blood plasma) is crucial to accurately reflect the compound's behavior in the body.[8]

-

Pre-saturation of Solvents: Pre-saturating the n-octanol with the aqueous buffer and vice versa ensures that the volumes of the two phases do not change during the experiment due to mutual solubility, which would affect the accuracy of the concentration measurements.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. In a separatory funnel, mix equal volumes of n-octanol and the PBS buffer. Shake vigorously and allow the layers to separate. These are your pre-saturated solvents.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: In a clean flask, combine a known volume of the stock solution with a known volume of the pre-saturated PBS buffer.

-

Equilibration: Seal the flask and shake it gently at a constant temperature for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation:

-

LogD at pH 7.4 = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

-

To determine LogP , the experiment is repeated using unbuffered water, and the pH of the aqueous phase is adjusted to a value where the compound is predominantly in its neutral form.

-

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental requirement for the absorption of an orally administered drug.[6] Poor solubility can lead to low bioavailability and therapeutic failure. The solubility of a compound is highly dependent on its solid-state properties (e.g., crystal form) and the pH of the aqueous medium.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

This method determines the thermodynamic equilibrium solubility of a compound.

Causality Behind Experimental Choices:

-

Excess Solid: The use of an excess amount of the solid compound ensures that a saturated solution is formed, and equilibrium is established between the dissolved and undissolved states.

-

Prolonged Equilibration: A sufficient equilibration time (typically 24-72 hours) is necessary to ensure that the system has reached thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results. Physiological temperature (37°C) is often used in addition to room temperature (25°C).

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing purified water or buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

-

Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Filter the suspension through a 0.45 µm filter to remove the excess solid.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method.

-

Result Expression: The solubility is expressed in units such as mg/mL or µM.

Chemical Stability: Ensuring Integrity

Assessing the chemical stability of a new chemical entity is crucial to ensure its integrity during storage and in biological matrices. Benzimidazole derivatives can be susceptible to degradation under certain conditions.[10] Stability studies are typically performed using a stability-indicating HPLC method.[10][11][12]

Experimental Protocol: HPLC-Based Stability Assessment

Causality Behind Experimental Choices:

-

Stress Conditions: Exposing the compound to a range of stress conditions (e.g., acid, base, oxidation, heat, and light) helps to identify potential degradation pathways and the intrinsic stability of the molecule.[10]

-

Stability-Indicating Method: The HPLC method must be capable of separating the parent compound from all potential degradation products, ensuring that any decrease in the parent peak area is due to degradation and not co-elution.

Step-by-Step Methodology:

-

Method Development: Develop and validate a reverse-phase HPLC (RP-HPLC) method capable of resolving this compound from its potential impurities and degradants.[11]

-

Forced Degradation Studies:

-

Acidic/Basic Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH and monitor for degradation over time at room temperature and elevated temperatures.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Store both solid and solution samples at elevated temperatures (e.g., 60°C).

-

Photostability: Expose a solution of the compound to UV and visible light according to ICH guidelines.[10]

-

-

Analysis: At specified time points, analyze the stressed samples by HPLC.

-

Evaluation: Quantify the amount of the parent compound remaining and identify any major degradation products. This information is critical for determining appropriate storage conditions and potential liabilities.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for pKa determination by potentiometric titration.

Sources

- 1. 887405-22-3 this compound this compound - CAS Database [chemnet.com]

- 2. scbt.com [scbt.com]

- 3. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. ftloscience.com [ftloscience.com]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine CAS number 887405-22-3

An In-Depth Technical Guide to 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine (CAS: 887405-22-3)

Foreword

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and proteins.[2] The introduction of a fluorine atom and an aminoethyl side chain, as seen in this compound, creates a molecule of significant interest for modern drug discovery programs. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability, while the ethylamine group provides a key interaction point and a vector for further derivatization.[3][4] This guide offers a technical overview of this compound, synthesizing available data with established principles of benzimidazole chemistry to provide a foundational resource for researchers.

Physicochemical and Structural Properties

This compound is a heterocyclic aromatic amine. Its core structure consists of a benzene ring fused to an imidazole ring, with a fluorine atom at the 5-position and a 2-aminoethyl group at the 2-position.

| Property | Value | Source |

| CAS Number | 887405-22-3 | [5] |

| Molecular Formula | C₉H₁₀FN₃ | [5] |

| Molecular Weight | 179.19 g/mol | [5][6] |

| Appearance | (Predicted) Off-white to light-yellow solid | - |

| Density | 1.319 g/cm³ | [5] |

| Boiling Point | 403.8°C at 760 mmHg | [5] |

| Flash Point | 198°C | [5] |

| Refractive Index | 1.652 | [5] |

Representative Synthesis Protocol

While specific, peer-reviewed synthesis protocols for this exact molecule are not widely published, a robust synthesis can be designed based on well-established methods for creating 2-aminoalkyl-benzimidazoles. The most direct route involves the condensation of a substituted o-phenylenediamine with an appropriate amino acid derivative, often catalyzed by a strong acid mixture that also acts as a dehydrating agent. A plausible method is adapted from patented procedures for analogous compounds.[7]

Phillips Condensation Method

This approach involves the reaction of 4-fluoro-1,2-phenylenediamine with β-alanine under acidic, high-temperature conditions.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and β-alanine (1.2 eq).

-

Acid Addition: Carefully add polyphosphoric acid (PPA) (10-15x weight of reactants) to the flask. The PPA serves as both the solvent and the cyclodehydration catalyst.

-

Heating: Heat the reaction mixture to 150-180°C under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can range from 12 to 20 hours.[7]

-

Quenching and Neutralization: After completion, cool the mixture to room temperature. Very carefully and slowly, pour the viscous mixture onto crushed ice.

-

Basification: Neutralize the acidic solution by the slow addition of a concentrated base (e.g., 40% NaOH or concentrated NH₄OH) until the pH is >10. This step must be performed in an ice bath due to the exothermic nature of the neutralization.

-

Extraction: Extract the aqueous slurry multiple times with an appropriate organic solvent, such as ethyl acetate or a chloroform/isopropanol mixture.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel or by recrystallization to yield the final product.

Analytical Characterization (Anticipated)

Confirmation of the structure and purity of this compound relies on standard spectroscopic methods. The following data are predicted based on analyses of structurally similar fluoro-benzimidazole derivatives.[2][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the ethylamine side chain, and the exchangeable amine and imidazole N-H protons.

-

¹³C NMR: The carbon spectrum will show signals for the nine distinct carbon atoms. Carbons attached to fluorine will exhibit splitting (C-F coupling).

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.

| ¹H NMR (Predicted) | Approx. δ (ppm) | Multiplicity | Assignment |

| Imidazole-NH | 12.0 - 13.0 | broad singlet | 1H, Benzimidazole N-H |

| Aromatic-H | 7.1 - 7.7 | multiplet | 3H, Aromatic protons |

| Methylene-CH₂ | ~3.2 | triplet | 2H, -CH₂-N (imidazole) |

| Methylene-CH₂ | ~3.0 | triplet | 2H, -CH₂-NH₂ |

| Amine-NH₂ | 1.5 - 2.5 | broad singlet | 2H, Primary amine |

| ¹³C NMR (Predicted) | Approx. δ (ppm) | Notes |

| C=N (Imidazole C2) | 152 - 156 | Quaternary carbon of the imidazole ring |

| C-F (Aromatic C5) | 157 - 161 | Doublet due to C-F coupling |

| Aromatic C | 100 - 140 | Multiple signals in the aromatic region |

| -CH₂-N (imidazole) | ~45 | Aliphatic carbon |

| -CH₂-NH₂ | ~30 | Aliphatic carbon |

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule.

-

N-H Stretching: Broad bands in the 3100-3400 cm⁻¹ region corresponding to the imidazole N-H and the primary amine N-H stretches.

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=N and C=C Stretching: Sharp peaks in the 1450-1630 cm⁻¹ region from the imidazole and benzene rings.

-

C-F Stretching: A strong, characteristic band in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight plus a proton (approx. 180.1).

Biological Activity and Research Applications

Benzimidazole derivatives exhibit a vast range of biological activities, making them compelling scaffolds for drug development.[9][10]

Potential Mechanisms of Action

The bioactivity of benzimidazoles is often attributed to their ability to act as purine analogs, enabling them to compete with natural purines and inhibit key cellular processes.[2]

Areas for Investigation

-

Oncology: Many benzimidazole derivatives function as microtubule inhibitors (similar to albendazole) or kinase inhibitors, making this compound a candidate for screening against various cancer cell lines.[10]

-

Antimicrobial Research: The ability to interfere with microbial DNA and protein synthesis suggests potential antibacterial and antifungal applications.[2] The fluoro-substituent, a hallmark of fluoroquinolone antibiotics, may enhance this activity.[11]

-

Neuroscience: The ethylamine side chain is a common feature in neurological drugs. Some benzimidazoles have been investigated as inhibitors of enzymes like monoamine oxidase (MAO), suggesting a potential role in developing treatments for neurological disorders.

Pharmacokinetic and Safety Considerations

General Pharmacokinetics of Benzimidazoles

Specific ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound are not available. However, the benzimidazole class generally exhibits complex pharmacokinetic profiles.[12][13]

-

Absorption and Bioavailability: Oral bioavailability can be low and variable, often due to poor water solubility and significant first-pass metabolism in the liver.[14]

-

Metabolism: Benzimidazoles are extensively metabolized by cytochrome P450 (CYP) enzymes in the liver, leading to the formation of both active and inactive metabolites.[12][13]

-

Distribution: These compounds tend to distribute well into tissues, and some can cross the blood-brain barrier.[15]

-

Excretion: Excretion occurs via both renal and biliary routes. Enterohepatic circulation has been observed for some derivatives, prolonging their presence in the body.[15]

Safety and Handling

No specific material safety data sheet (MSDS) for CAS 887405-22-3 is publicly available. Based on data for analogous heterocyclic amines, standard laboratory precautions should be taken.

-

Hazard Classification (Anticipated): May cause skin, eye, and respiratory irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Conclusion

This compound is a versatile chemical entity with significant potential as a building block or lead compound in drug discovery. Its synthesis is achievable through established chemical routes, and its structure can be readily confirmed with standard analytical techniques. While specific biological and pharmacokinetic data remain to be elucidated, the known properties of the fluoro-benzimidazole scaffold suggest promising avenues for investigation in oncology, infectious diseases, and neuroscience. This guide provides a foundational framework for researchers to begin their exploration of this compelling molecule.

References

-

Spasov, A.A., Smirnova, L.A., Iezhitsa, I.N., Sergeeva, S.A., & Ozerov, A.A. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258.[12]

-

Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., Sergeeva, S. A., & Ozerov, A. A. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258. [Link][13]

-

Çevik, U. A., Sağlık, B. N., Özkay, Y., Cantürk, Z., Bueno, J., Demirci, F., & Koparal, A. S. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules (Basel, Switzerland), 23(10), 2658. [Link][3]

-

Sergeeva, S. A., & Gulyaeva, I. L. (2008). Comparative Experimental Pharmacokinetics of Benzimidazole Derivatives. Bulletin of Experimental Biology and Medicine, 146(6), 750-752.[15]

-

MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. [Link][14]

-

Çevik, U. A., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Center for Biotechnology Information. [Link][2]

-

Kumar, A., Shukla, S., Pathak, A., & Pandey, D. D. (2021). Green Synthesis of Benzimidazole Derivatives: A Sustainable Approach Towards Potent Antimicrobial Agents. ResearchGate.[16]

-

Unknown. (n.d.). synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. ResearchGate.[17]

-

ChemBuyersGuide.com, Inc. (n.d.). Alfa Chemistry (Page 103).

-

ResearchGate. (n.d.). Synthesis of different fluoroaryl benzimidazole derivatives 257a–c.[9]

-

ResearchGate. (n.d.). Synthesis of 2-Amino Benzimidazoles using Urea Derivatives.[1]

-

Al-Masoudi, N. A., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Darujournal of Pharmaceutical Sciences, 30(1), 1-13. [Link][8]

-

Google Patents. (n.d.). CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives. [7]

-

ResearchGate. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives.[18]

-

ChemSrc. (n.d.). 2-(5-Fluoro-1H-benzimidazol-2-yl)ethanol.[19]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link][20]

-

ResearchGate. (n.d.). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro (2016).[4]

-

Sigma-Aldrich. (n.d.). 2-(2-Aminoethyl)benzimidazole 97 4499-07-4.

-

Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4).[21]

-

BLDpharm. (n.d.). 1177315-68-2|2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride.[22]

-

Tan, M. L., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in pharmacology, 12, 783363. [Link][10]

-

Sigma-Aldrich. (n.d.). 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride.[23]

-

National Center for Biotechnology Information. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives.[24]

-

Ijarse. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino).[25]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data.[26]

-

BLDpharm. (n.d.). 910405-63-9|2-(5-Fluoro-1H-indazol-3-yl)ethanamine.[27]

-

Sigma-Aldrich. (n.d.). N-ethyl-2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine hydrochloride.

-

Element-Depot. (n.d.). 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride, 97% Purity, C9H12Cl3N3, 10 grams.[28]

-

PubChem. (n.d.). 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine.[29]

-

Benchchem. (n.d.). Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.[30]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations.[31]

-

PubMed. (n.d.). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs.[32]

-

Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives.[33]

-

MDPI. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. [Link][11]

-

ResearchGate. (n.d.). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole.[34]

-

PubChem. (n.d.). 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine.[35]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 887405-22-3 this compound this compound - CAS Database [chemnet.com]

- 6. This compound | C9H10FN3 | CID 16767401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]

- 8. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 13. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 15. Comparative Experimental Pharmacokinetics of Benzimidazole Derivatives - ProQuest [proquest.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 2-(5-Fluoro-1H-benzimidazol-2-yl)ethanol | CAS#:915924-12-8 | Chemsrc [chemsrc.com]

- 20. Benzimidazole synthesis [organic-chemistry.org]

- 21. revroum.lew.ro [revroum.lew.ro]

- 22. 1177315-68-2|2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride|BLDPharm [bldpharm.com]

- 23. 2-(5-Methoxy-1H-benzo d imidazol-2-yl)ethanamine dihydrochloride 4078-55-1 [sigmaaldrich.com]

- 24. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijarse.com [ijarse.com]

- 26. researchgate.net [researchgate.net]

- 27. 910405-63-9|2-(5-Fluoro-1H-indazol-3-yl)ethanamine|BLDpharm [bldpharm.com]

- 28. calpaclab.com [calpaclab.com]

- 29. 2-(5-Fluoro-1,3-benzoxazol-2-yl)ethanamine | C9H9FN2O | CID 25219168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. researchgate.net [researchgate.net]

- 35. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine | C10H13N3 | CID 4379477 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine

This guide provides a comprehensive technical overview of the potential biological activities of the novel compound 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic approach to elucidating the compound's therapeutic potential, from initial synthesis to multifaceted biological screening and mechanism of action studies. The methodologies presented herein are based on established protocols for analogous fluorinated benzimidazole derivatives, which have demonstrated a broad spectrum of pharmacological effects.

Introduction: The Promise of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications. The introduction of a fluorine atom into the benzimidazole ring, as in this compound, can significantly modulate the compound's physicochemical and biological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, thereby augmenting the therapeutic potential of the parent molecule.

Derivatives of benzimidazole have been extensively studied and have shown significant promise in several key therapeutic areas, including:

-

Antimicrobial Activity: Benzimidazoles are known to exhibit broad-spectrum activity against various bacterial and fungal pathogens.[1][2]

-

Anticancer Properties: Many benzimidazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, often through mechanisms involving the disruption of microtubule polymerization.[3][4][5][6]

-

Antiparasitic Efficacy: The benzimidazole class includes several widely used anthelmintic drugs, and novel derivatives are continually being explored for their activity against protozoan parasites.[7]

Given the established precedent for fluorinated benzimidazoles, a systematic investigation into the biological activity of this compound is a scientifically meritorious endeavor. This guide proposes a comprehensive workflow for such an investigation.

Synthesis and Characterization

A reliable and scalable synthetic route is paramount for the thorough biological evaluation of this compound. The following protocol is a proposed method based on established benzimidazole synthesis techniques.[8][9][10]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and 3-aminopropanoic acid (1.1 eq).

-

Acid Catalyst: Carefully add polyphosphoric acid (PPA) (10-15 times the weight of the diamine) to the flask.

-

Cyclocondensation: Heat the reaction mixture to 150-160°C with continuous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Comprehensive Biological Activity Screening

A tiered screening approach is recommended to efficiently evaluate the biological potential of this compound. This involves primary in vitro screens across antimicrobial, anticancer, and antiparasitic assays, followed by more detailed secondary assays for promising hits.

Proposed Screening Workflow

Caption: Tiered screening workflow for biological activity assessment.

Antimicrobial Activity Screening

Given the known antimicrobial properties of benzimidazole derivatives, initial screening against a panel of clinically relevant bacteria and fungi is warranted.[1][2]

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Data Analysis: Compare the MIC values to those of standard antimicrobial agents.

Anticancer Activity Screening

The structural similarity of the target compound to other benzimidazoles with known anticancer activity, such as those that interact with tubulin, makes this a promising area of investigation.[3][4][5][6]

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., from the NCI-60 panel, representing various cancer types) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antiparasitic Activity Screening

The benzimidazole core is a well-established pharmacophore for antiparasitic drugs.[7] Screening against key protozoan parasites is therefore a logical step.

-

Parasite Culture: Maintain a culture of Plasmodium falciparum (chloroquine-sensitive and -resistant strains) in human erythrocytes.

-

Compound Preparation and Addition: Prepare serial dilutions of the test compound in 96-well plates.

-

Parasite Inoculation: Add the synchronized parasite culture to the plates.

-

Incubation: Incubate the plates for 72 hours under appropriate atmospheric conditions.

-

Growth Inhibition Assessment: Determine parasite growth inhibition using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or a colorimetric assay (e.g., pLDH assay).[1]

-

IC50 Calculation: Calculate the IC50 value and compare it to that of a standard antimalarial drug.

Mechanism of Action Deconvolution

Should primary screening reveal significant biological activity, the next critical phase is to elucidate the compound's mechanism of action (MoA). A multi-pronged approach is recommended for this purpose.[11][12][13]

Proposed MoA Deconvolution Workflow

Caption: Workflow for elucidating the mechanism of action.

Example Protocol: Tubulin Polymerization Assay (for Anticancer Activity)

-

Rationale: Many benzimidazole-based anticancer agents function by inhibiting tubulin polymerization. This assay directly assesses this potential mechanism.

-

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in fluorescence of a reporter dye.

-

Procedure:

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add the test compound at various concentrations to a 96-well plate.

-

Initiate polymerization by adding GTP and incubating at 37°C.

-

Monitor the fluorescence increase over time using a plate reader.

-

-

Data Analysis: Compare the polymerization curves in the presence of the test compound to positive (e.g., paclitaxel) and negative controls to determine its effect on tubulin dynamics.

Data Presentation and Interpretation

All quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.

Hypothetical Biological Activity Data

| Assay Type | Target Organism/Cell Line | Endpoint | Hypothetical Result |

| Antimicrobial | S. aureus | MIC | 8 µg/mL |

| E. coli | MIC | >64 µg/mL | |

| C. albicans | MIC | 16 µg/mL | |

| Anticancer | MCF-7 (Breast Cancer) | IC50 | 2.5 µM |

| HCT116 (Colon Cancer) | IC50 | 5.1 µM | |

| A549 (Lung Cancer) | IC50 | 3.8 µM | |

| Antiparasitic | P. falciparum (W2) | IC50 | 500 nM |

Conclusion

The fluorinated benzimidazole, this compound, represents a promising scaffold for the development of novel therapeutic agents. The strategic and systematic approach to its biological evaluation outlined in this guide, encompassing synthesis, multi-faceted screening, and mechanism of action deconvolution, provides a robust framework for unlocking its full therapeutic potential. The insights gained from such studies will be invaluable to the drug discovery and development community.

References

-

Gellis, A., et al. (2011). Synthesis and in vitro antiplasmodial and antifungal activities of new 2-substituted 5-nitro and 5-aminobenzimidazoles. European Journal of Medicinal Chemistry, 46(9), 4446-4454. [Link]

-

Kwon, H. J., & Kim, J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. BMB Reports, 48(6), 321–329. [Link]

-

Romagnoli, R., et al. (2014). Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-substituted-benzimidazoles as a new class of antitubulin agents. Journal of Medicinal Chemistry, 57(11), 4756-4768. [Link]

-

Schenone, S., et al. (2013). Target deconvolution of bioactive small molecules. Bioorganic & Medicinal Chemistry, 21(7), 1806-1813. [Link]

-

Ayaz, M., et al. (2019). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 9(4), 227-236. [Link]

-

Creative Biolabs. Target Deconvolution. [Link]

-

Ingenta Connect. Screening Strategies to Identify New Antibiotics. [Link]

-

Royal Society of Chemistry. (2020). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. In Drug Discovery. [Link]

-

Saleh, M. A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 949495. [Link]

-

Spaczyńska, E., et al. (2016). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. Parasitology Research, 115(1), 259-267. [Link]

-

American Chemical Society. (2021). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]

-

Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]

-

Florio, R., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Pharmaceuticals, 14(4), 372. [Link]

-

Sci-Hub. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. [Link]

-

Semantic Scholar. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. [Link]

-

World Health Organization. (2007). A Protocol for Antimalarial Efficacy Screening: In Vitro and In Vivo. [Link]

-

Wicha, S. G., et al. (2022). New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations. Antimicrobial Agents and Chemotherapy, 66(11), e00732-22. [Link]

-

Al-Masoudi, N. A., et al. (2023). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1286, 135532. [Link]

-

Pérez-Molina, E., et al. (2024). Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5. International Journal of Molecular Sciences, 25(24), 13557. [Link]

-

Li, J., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(48), 35063-35067. [Link]

-

Martinez-Alvarez, R., et al. (2020). Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitor. Journal of Heterocyclic Chemistry, 57(1), 323-335. [Link]

-

International Journal of Advanced Research in Science and Engineering. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Link]

-

Marupati, S., et al. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. Rasayan Journal of Chemistry, 11(4), 1674-1677. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. mdpi.com [mdpi.com]

- 6. Sci-Hub. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy / Pharmaceuticals, 2021 [sci-hub.box]

- 7. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijarse.com [ijarse.com]

- 11. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine derivatives and analogues

An In-Depth Technical Guide to 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine Derivatives and Analogues

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] The strategic incorporation of a fluorine atom, particularly at the 5-position, significantly modulates the physicochemical and biological properties of these molecules, often enhancing metabolic stability, binding affinity, and bioavailability.[1][3] This guide focuses on the this compound core, a versatile building block for developing novel therapeutic agents. We will explore its synthesis, delve into the critical structure-activity relationships (SAR) of its derivatives, and survey its wide-ranging pharmacological applications, from neuroprotection to oncology. This document serves as a technical resource for researchers and drug development professionals, providing detailed synthetic protocols, in vitro assay methodologies, and field-proven insights into the design of next-generation benzimidazole-based therapeutics.

Introduction: The Strategic Importance of the Fluorinated Benzimidazole Core

The therapeutic versatility of the benzimidazole ring system is well-documented, forming the basis for drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole. Its bicyclic structure, featuring a fused benzene and imidazole ring, allows it to mimic endogenous purine nucleotides and interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

The Role of Fluorine in Modulating Activity

The introduction of a fluorine atom into a drug candidate is a common and powerful strategy in medicinal chemistry. The 5-fluoro substitution on the benzimidazole ring imparts several key advantages:

-

Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This can lower the pKa of the imidazole N-H proton, influencing the molecule's ionization state at physiological pH and altering its ability to act as a hydrogen bond donor or acceptor.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and oral bioavailability.[4]

-

Binding Interactions: Fluorine can participate in unique, non-covalent interactions with protein targets, including orthogonal multipolar C–F···C=O interactions and hydrogen bonds, which can significantly enhance binding affinity and selectivity.[1]

The this compound Scaffold

This specific scaffold combines the benefits of the 5-fluoro-benzimidazole core with a flexible ethanamine side chain at the 2-position. The primary amine of this side chain serves as a crucial chemical handle for diversification, allowing for the synthesis of extensive libraries of amides, sulfonamides, ureas, and other derivatives. This versatility enables fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.

Synthetic Strategies and Derivatization

The synthesis of the core scaffold and its subsequent derivatization are central to exploring its therapeutic potential. The foundational method for benzimidazole ring formation is the Phillips condensation.

Synthesis of the Core Scaffold

The most common approach involves the condensation of a substituted o-phenylenediamine with a dicarboxylic acid or its derivative. For the target scaffold, 4-fluoro-1,2-phenylenediamine is the key starting material.

Experimental Protocol 1: Synthesis of this compound

-

Step 1: Condensation Reaction:

-

To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in 4M hydrochloric acid, add β-aminopropionic acid (1.1 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and allow it to stand, which may induce precipitation of the product as a hydrochloride salt.

-

-

Step 2: Neutralization and Isolation:

-

Slowly neutralize the cooled reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH reaches ~8-9. This will convert the hydrochloride salt to the free base.

-

The crude product will precipitate out of the aqueous solution.

-

-

Step 3: Purification:

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a pure solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[5]

-

Derivatization Workflow

The primary amine of the ethanamine side chain is the principal point for modification. A generalized workflow allows for the creation of diverse chemical libraries to probe structure-activity relationships.

Caption: General workflow for the derivatization of the core amine scaffold.

Structure-Activity Relationships (SAR) and Bioisosterism

Understanding how structural modifications impact biological activity is paramount in drug design. For this class of compounds, SAR insights are primarily driven by the nature of the substituent attached to the ethanamine nitrogen.

Key Modification Points and Their Impact

Caption: Key pharmacophoric features and points for SAR exploration.

-

The R-Group: The size, lipophilicity, and electronic nature of the R-group are critical. Aromatic or heteroaromatic rings can engage in π-stacking, while bulky alkyl groups can probe hydrophobic pockets in a target protein.[6][7] For example, in a series of neuropeptide Y Y1 receptor antagonists, substituting the terminal amine with various groups led to an over 80-fold increase in binding affinity compared to the unsubstituted parent compound.[7]

-

The 5-Fluoro Position: As discussed, this group is crucial. Studies comparing fluorinated benzimidazoles to their non-fluorinated parent compounds consistently show that the fluorine atom enhances antimicrobial and cytotoxic activity.[1] This is attributed to both improved cellular uptake and enhanced target interaction.

-

Bioisosteric Replacement: This strategy involves substituting one chemical group for another with similar physical or chemical properties to improve potency or pharmacokinetic profiles.[4] For the this compound scaffold, this could involve:

-

Replacing the benzimidazole ring with another heterocycle like benzothiazole or indole.

-

Altering the ethanamine linker (e.g., changing length or rigidity).

-

Replacing a functional group in the R-substituent (e.g., a phenol with a bioisosteric heterocycle) to improve metabolic stability.[8]

-

| Bioisosteric Replacement Example | Original Group | Replacement Group | Rationale & Potential Outcome | Reference |

| Ring System Bioisostere | Benzimidazole | Thienopyrimidine | To explore different hydrogen bonding patterns and optimize antibacterial activity against novel targets like the bacterial enzyme TrmD. | [9][10] |

| Functional Group Bioisostere | Phenol (-OH) | Pyrrole N-H | To replace a metabolically labile phenolic hydroxyl group, potentially improving oral bioavailability and duration of action while maintaining key hydrogen bonding interactions. | [4] |

| Linker Modification | Ethanamine (-CH₂CH₂NH₂) | Propargylamine (-CH₂C≡CNH₂) | To introduce rigidity and alter the vector of the R-group, potentially improving binding selectivity. | N/A |

Pharmacological Profiles and Therapeutic Applications

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities.

Neuroprotective Effects

Benzimidazole acetamide derivatives have shown significant neuroprotective potential in models of ethanol-induced neurodegeneration.[11] Pre-treatment with these compounds was found to mitigate memory deficits by reducing oxidative stress and downregulating neuroinflammatory markers such as TNF-α, NF-κB, and IL-6.[11] This suggests a potential therapeutic avenue for conditions like Alzheimer's disease, where neuroinflammation is a key pathological feature.

Anticancer Activity

Many benzimidazole derivatives exhibit potent cytotoxic effects against various human cancer cell lines.[12] The mechanisms often involve the induction of apoptosis and cell cycle arrest, typically at the G2/M phase.[12] For example, certain bromo-derivatives of benzimidazole have shown significant cytotoxicity against MCF-7 (breast), DU-145 (prostate), and H69AR (lung) cancer cells with IC₅₀ values in the low microgram per milliliter range, while remaining less toxic to healthy cells.[12]

| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Mechanism of Action | Reference |

| Substituted Benzimidazoles | MCF-7 (Breast) | 17.8 ± 0.24 | G2/M Phase Arrest, Apoptosis | [12] |

| Substituted Benzimidazoles | DU-145 (Prostate) | 10.2 ± 1.4 | G2/M Phase Arrest, Apoptosis | [12] |

| 1,2-disubstituted Benzimidazoles | A549 (Lung) | 111.70 µM | Cytotoxicity | [13] |

| 1,2-disubstituted Benzimidazoles | DLD-1 (Colon) | 185.30 µM | Cytotoxicity | [13] |

Antimicrobial Activity

The inclusion of fluorine often boosts the antimicrobial properties of benzimidazoles. Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Structure-activity studies have revealed that the position of the fluorine atom on a phenyl ring substituent can be critical; for instance, a meta-fluoro substitution on a 2-phenylbenzimidazole derivative displayed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.

Enzyme Inhibition

This scaffold is also effective for designing enzyme inhibitors. Benzimidazole-based thiadiazole derivatives have been identified as potent dual inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[14] One such derivative displayed IC₅₀ values of 1.10 µM and 2.10 µM against α-amylase and α-glucosidase, respectively, highlighting its potential as an anti-diabetic agent.[14]

In Vitro Evaluation Methodologies

Validating the biological activity of newly synthesized derivatives requires robust and reproducible in vitro assays.

Experimental Protocol 2: MTT Assay for Cytotoxicity Evaluation

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

-

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

-

Procedure:

-

Cell Culture: Seed cancer cells (e.g., MCF-7) into a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[15]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in cell culture medium to achieve the final desired concentrations.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and adaptable platform for modern drug discovery. The strategic placement of the 5-fluoro group confers advantageous pharmacokinetic and pharmacodynamic properties, while the versatile ethanamine side chain provides a rich opportunity for chemical exploration. The demonstrated efficacy of its derivatives across diverse therapeutic areas—including oncology, neurodegenerative disease, and infectious disease—underscores its significance.

Future research should focus on several key areas:

-

Target Deconvolution: For compounds with potent phenotypic effects (e.g., cytotoxicity), identifying the specific molecular target(s) is crucial for understanding the mechanism of action and for rational lead optimization.

-

Pharmacokinetic Optimization: While the fluoro group aids metabolic stability, further studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to develop candidates with optimal drug-like properties.

-

Combinatorial Libraries: Expanding the diversity of the R-group through high-throughput combinatorial synthesis could uncover novel derivatives with enhanced potency and selectivity for new biological targets.

-

In Vivo Studies: Promising candidates identified through in vitro screening must be advanced to in vivo animal models to validate their efficacy and safety profiles in a physiological context.[11][16][17]

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to innovate within this chemical space and develop the next generation of impactful benzimidazole-based therapeutics.

References

-

Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. (2021-02-03). ACS Chemical Neuroscience. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024-10-25). RSC Advances. [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2022-01). Saudi Journal of Biological Sciences. [Link]

-

Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025-08-30). ScienceRise: Pharmaceutical Science. [Link]

-

Benzimidazole 13 as derivative with bioisosteric replacement of phenol... (n.d.). ResearchGate. [Link]

-

In vivo anti-inflammatory activity of the synthesized benzimidazole derivatives in rat model. (n.d.). ResearchGate. [Link]

-

Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025-08-30). Semantic Scholar. [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. (2022-01). ResearchGate. [Link]

-

Bioisosterism: A Rational Approach in Drug Design. (1991-09-01). Chemical Reviews. [Link]

-

Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024-08-07). Future Journal of Pharmaceutical Sciences. [Link]

-

Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020-08-25). Chemico-Biological Interactions. [Link]

-

Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (n.d.). MDPI. [Link]

-

Evaluation of New Benzimidazole Derivatives as Cysticidal Agents. (2019-12-01). Amanote Research. [Link]

-

(PDF) Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025-09-04). ResearchGate. [Link]

-

Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. (2023-05-05). Scientific Reports. [Link]

-

Importance of Fluorine in Benzazole Compounds. (2020-10-14). Molecules. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023-07-31). ACG Publications. [Link]

-

Benzimidazole derivatives incorporating fluorine. (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4). (n.d.). Revue Roumaine de Chimie. [Link]

-

Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022-01-18). RSC Advances. [Link]

-

Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). Molecules. [Link]

-

Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). International Journal of Advanced Research in Science and Engineering. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Antimicrobial activity of 1,2-bis-[2-(5-R)-1H-benzimidazolyl]. (2005). Folia Microbiologica. [Link]

-

Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024-05-09). Journal of Medicinal Chemistry. [Link]

-

Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. (n.d.). MDPI. [Link]

-

Structure-activity Relationship of a Series of Diaminoalkyl Substituted Benzimidazole as Neuropeptide Y Y1 Receptor Antagonists. (1999-03-08). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijarse.com [ijarse.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationship of a series of diaminoalkyl substituted benzimidazole as neuropeptide Y Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 10. Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Therapeutic Targets of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine

An in-depth technical guide on the potential therapeutic targets of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine for researchers, scientists, and drug development professionals.

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The specific analogue, this compound, presents a compelling profile for therapeutic investigation due to its structural motifs. The fluorine substitution can enhance metabolic stability and binding affinity, while the ethanamine side chain is a known pharmacophore for several target classes. This guide provides a comprehensive, technically-grounded framework for identifying and validating the potential therapeutic targets of this compound. We will move beyond a simple listing of possibilities to detail the causal logic behind experimental design, presenting robust, self-validating protocols and workflows to empower researchers in their drug discovery efforts.

Foundational Analysis: Deconstructing the Pharmacophore

The structure of this compound suggests several high-probability target classes based on established structure-activity relationships (SAR) of the benzimidazole core and its substituents.

-

The Benzimidazole Core: This planar, heterocyclic system is an isostere of purine, allowing it to interact with a vast range of biological macromolecules. It can act as a hydrogen bond donor and acceptor and participate in π-π stacking interactions, making it a versatile scaffold for binding to enzyme active sites and receptor pockets.

-

The 5-Fluoro Substituent: The introduction of a fluorine atom can significantly alter the molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability, and its strong electron-withdrawing nature can modulate the pKa of the benzimidazole ring, influencing its binding characteristics. Fluorine can also form favorable orthogonal multipolar interactions with protein backbones and is often used to block metabolic oxidation, thereby increasing the compound's half-life.

-

The 2-Ethanamine Side Chain: This flexible chain terminating in a primary amine is a critical feature. It provides a basic center that is likely to be protonated at physiological pH, enabling strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target protein. This motif is strongly reminiscent of biogenic amines like histamine and catecholamines, suggesting a potential for interaction with their respective receptors or metabolizing enzymes.

High-Priority Target Classes and Initial Validation Strategies

Based on the foundational analysis, we can prioritize several target classes for initial investigation. For each class, we outline the mechanistic hypothesis and the primary experimental approach for validation.

Monoamine Oxidases (MAO-A and MAO-B)

-

Mechanistic Rationale: The ethanamine side chain is a classic feature of substrates and inhibitors of MAO enzymes, which are critical for the degradation of neurotransmitters (serotonin, norepinephrine, dopamine). Inhibition of MAO-A is a strategy for treating depression, while selective MAO-B inhibition is a cornerstone of Parkinson's disease therapy.

-

Experimental Validation Protocol: In Vitro MAO-Glo™ Assay

-

Objective: To determine the potency (IC50) and selectivity of the compound against human recombinant MAO-A and MAO-B.

-

Principle: This commercially available luminescent assay uses MAO-specific substrates that are converted into luciferin, which is then acted upon by luciferase to produce light. Inhibition of MAO results in a decrease in the luminescent signal.

-

Methodology:

-

Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM).

-

In separate wells of a 96-well plate, incubate the compound with either MAO-A or MAO-B enzyme and the respective substrate.

-

Include positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) and negative (vehicle) controls.

-

After incubation, add the luciferin detection reagent.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

-